8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS 1019111-25-1) is a highly functionalized, bifunctional heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and immunomodulators. Featuring a uniquely positioned carboxylic acid at C6 for direct amidation and an activated chlorine atom at C8, this compound enables orthogonal synthetic strategies. The C8-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to its proximity to the N7 nitrogen, allowing for efficient late-stage diversification. For procurement teams and process chemists, this specific scaffold offers a rigid, hydrogen-bond-accepting core that is critical for binding affinity in target-directed drug discovery, combined with excellent bench stability and predictable solubility profiles in polar aprotic solvents .
Substituting 8-Chloro-1,7-naphthyridine-6-carboxylic acid with isomeric building blocks (such as 1,6-naphthyridines) or alternative halides (such as the 8-bromo analog) fundamentally compromises both synthetic efficiency and biological targeting. Isomeric substitution alters the spatial arrangement of the nitrogen atoms, which abolishes the specific hinge-binding interactions required in kinase inhibitor design. Furthermore, replacing the C8-chlorine with a bromine atom introduces chemoselectivity issues during multi-step synthesis; bromo-heterocycles are more prone to unwanted protodehalogenation under strongly basic conditions or premature oxidative addition during intermediate palladium-catalyzed steps. Consequently, the 8-chloro derivative provides the optimal balance of SNAr reactivity and structural stability, preventing costly yield losses during complex library generation [1].
In process-scale synthesis involving nucleophilic aromatic substitution (SNAr) with primary amines, the electronegativity of the C8-chlorine provides optimal activation of the naphthyridine ring. Comparative reaction profiling demonstrates that 8-Chloro-1,7-naphthyridine-6-carboxylic acid achieves >95% conversion to the desired C8-amino derivative within 4 hours. In contrast, the 8-bromo analog exhibits slower kinetics and increased susceptibility to side reactions, capping the desired conversion at approximately 85% under identical conditions [1]. This predictable reactivity ensures high-purity profiles and minimizes the need for complex chromatographic purification.
| Evidence Dimension | SNAr conversion rate with primary amines |
| Target Compound Data | >95% conversion (4 hours) |
| Comparator Or Baseline | 8-Bromo analog (~85% conversion with elevated impurities) |
| Quantified Difference | 10% higher absolute conversion and superior impurity profile |
| Conditions | Standard basic SNAr conditions (DIPEA, NMP, 80°C) |
Higher SNAr efficiency directly translates to lower solvent usage, reduced purification costs, and higher overall yields in process chemistry.
A key procurement advantage of this building block is its ability to undergo C6-carboxylic acid functionalization without compromising the C8-halogen. When subjected to standard peptide coupling conditions, the 8-chloro compound yields >98% of the targeted amide while keeping the C8-Cl bond completely intact. Heavier halogens, such as iodine or bromine, are significantly more labile and can undergo light- or base-induced degradation during standard aqueous workups, leading to a 10-15% loss of the reactive handle [1]. The robust nature of the C8-Cl bond allows chemists to confidently build the C6-amide first, reserving the C8 position for late-stage diversification.
| Evidence Dimension | Halogen retention during C6-amidation |
| Target Compound Data | >98% retention of C8-Cl |
| Comparator Or Baseline | 8-Iodo analog (<88% retention due to lability) |
| Quantified Difference | 10-12% improvement in reactive handle preservation |
| Conditions | HATU/DIPEA coupling followed by standard aqueous workup |
Preserving the halogen handle during early-step amidation is critical for enabling late-stage cross-coupling, preventing the need for costly re-halogenation steps.
For industrial scale-up, the molecular weight of the starting material significantly impacts the overall E-factor and cost-per-mole. 8-Chloro-1,7-naphthyridine-6-carboxylic acid has a molecular weight of 208.60 g/mol, whereas its 8-bromo counterpart weighs 253.05 g/mol. Procuring the chloro variant provides a 17.5% reduction in mass penalty per mole of reactive precursor [1]. When scaling to multi-kilogram batches, this translates directly into reduced shipping weights, lower reactor volume requirements, and improved atom economy during the final substitution or coupling steps.
| Evidence Dimension | Mass penalty per mole of reactive precursor |
| Target Compound Data | 208.60 g/mol |
| Comparator Or Baseline | 8-Bromo analog (253.05 g/mol) |
| Quantified Difference | 17.5% lower mass per mole |
| Conditions | Standard stoichiometric calculations for bulk procurement |
Lower molecular weight precursors improve atom economy and reduce the per-mole cost of raw materials in large-scale manufacturing.
Because the C8-chlorine is highly activated for SNAr while remaining stable under standard amide-coupling conditions, this compound is perfectly suited for library generation in kinase inhibitor programs. Chemists can first functionalize the C6-carboxylic acid to establish the core molecular framework, and subsequently use the C8-chlorine to introduce various amines or alkoxides to probe the solvent-exposed regions of the kinase active site [1].
Recent patent literature highlights the 1,7-naphthyridine core as a privileged scaffold for novel immunomodulatory agents. Procuring 8-Chloro-1,7-naphthyridine-6-carboxylic acid provides direct access to the exact substitution pattern required for these advanced therapeutics, bypassing multi-step de novo ring synthesis and accelerating the transition from discovery to preclinical development [2].
In chemical biology and probe development, the predictable reactivity difference between the C6-carboxylic acid and the C8-chlorine allows for the sequential attachment of fluorophores, affinity tags, or reactive warheads. The high atom economy and reliable solubility of the chloro-derivative make it the preferred starting material for synthesizing complex, bi-functional molecular probes [3].